4-Fluoro-2-(trifluoromethyl)benzylamine chemical properties
4-Fluoro-2-(trifluoromethyl)benzylamine chemical properties
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzylamine: Properties, Synthesis, and Applications
Introduction
4-Fluoro-2-(trifluoromethyl)benzylamine is a highly functionalized aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a benzylamine core substituted with both a fluorine atom and a trifluoromethyl (CF₃) group, imparts a unique combination of steric and electronic properties. The strategic placement of these fluorine-containing moieties is a well-established strategy in modern drug design to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability and receptor binding affinity.[2] This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the compound's chemical properties, a detailed synthetic protocol, its applications in drug discovery, and essential safety and handling procedures.
Physicochemical and Structural Properties
The distinct molecular architecture of 4-Fluoro-2-(trifluoromethyl)benzylamine is central to its chemical behavior.[1] The benzene ring is substituted with a fluorine atom at the para (4) position, a trifluoromethyl group at the ortho (2) position, and a methanamine (-CH₂NH₂) group at the 1-position. The potent electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly influences the electron density of the aromatic ring and the basicity of the amine group.[1] The bulky trifluoromethyl group also introduces considerable steric hindrance around the aminomethyl moiety, which can affect its reactivity and intermolecular interactions.[1]
A summary of its core physicochemical properties is presented below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 202522-22-3 | [1][3] |
| Molecular Formula | C₈H₇F₄N | [1][3] |
| Molecular Weight | 193.14 g/mol | [1][3] |
| IUPAC Name | [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine | [1] |
| Appearance | Colorless solid or liquid | [1][3] |
| Melting Point | 46 °C | [1] |
| Boiling Point | 177 - 185 °C | [1][3] |
| Density | 1.312 g/cm³ | [3] |
| Flash Point | 73 °C | [3] |
| pKa (Predicted) | 8.21 ± 0.10 | [4] |
| XLogP3 | 1.8 | [3] |
| SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CN | [1] |
| InChI Key | BLQGRYYLPWCHMA-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
Recommended Synthetic Protocol
For pharmaceutical-grade synthesis where regiochemical purity is paramount, a multi-step sequence starting from a commercially available precursor is preferred.[1] The following protocol describes a common and reliable method involving benzylic bromination followed by amination.
Rationale: This stepwise approach provides excellent control over the position of the functional groups, avoiding the formation of unwanted isomers that can be difficult to separate. The starting material, 4-fluoro-2-(trifluoromethyl)toluene, ensures the correct initial placement of the key fluorine and trifluoromethyl substituents. Free-radical bromination is highly selective for the benzylic position, and the subsequent nucleophilic substitution with an ammonia equivalent cleanly introduces the required primary amine.
Step-by-Step Methodology:
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Benzylic Bromination:
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To a solution of 4-fluoro-2-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene. This intermediate is often used directly in the next step without further purification.
-
-
Amination (Delépine Reaction):
-
Dissolve the crude benzylic bromide from the previous step in a solvent mixture (e.g., chloroform or dichloromethane).
-
Add hexamethylenetetramine (HMTA, 1.1 eq) and stir the mixture at room temperature. A quaternary ammonium salt will precipitate.
-
Collect the salt by filtration and wash with a non-polar solvent (e.g., diethyl ether).
-
Hydrolyze the salt by heating it in a mixture of ethanol and concentrated hydrochloric acid.
-
After hydrolysis, cool the solution and make it basic with an aqueous solution of sodium hydroxide (NaOH) to deprotonate the amine.
-
Extract the final product, 4-fluoro-2-(trifluoromethyl)benzylamine, with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the purified product.
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Chemical Reactivity
As a primary amine, 4-fluoro-2-(trifluoromethyl)benzylamine undergoes a range of typical reactions, making it a versatile building block.[1] These include N-acylation with acid chlorides or anhydrides to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and reductive amination with aldehydes or ketones to yield secondary amines. These reactions are fundamental for incorporating this fluorinated moiety into more complex target molecules.[1]
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-fluoro-2-(trifluoromethyl)benzylamine lies in its application as a strategic building block in drug design. The CF₃ group is a bioisostere for various groups and is known to increase lipophilicity, which can enhance a molecule's ability to cross the blood-brain barrier, making it a valuable feature for CNS-active drug candidates.[1] Furthermore, the C-F bonds are exceptionally stable to metabolic degradation, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.[5]
Key Research Applications:
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Enzyme Inhibitors: Derivatives have been used to prepare inhibitors for enzymes such as Acyl-CoA:cholesterol acyltransferase (ACAT), which are targets for treating hypercholesterolemia.[3][4][6] Other related compounds have been investigated as selective inhibitors of phenylethanolamine N-methyltransferase, an enzyme involved in neurotransmitter biosynthesis.[1]
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CNS-Active Agents: The compound's ability to cross the blood-brain barrier makes it a candidate for developing drugs targeting neurological disorders.[1]
-
Antitumor Agents: Certain derivatives have demonstrated cytotoxicity against human cancer cell lines, indicating potential applications in oncology.[1]
Safety, Handling, and Storage
4-Fluoro-2-(trifluoromethyl)benzylamine is classified as a corrosive material and requires careful handling to avoid exposure.[3][7]
-
Hazard Classification: Skin Corrosion/Irritation Category 1B (H314: Causes severe skin burns and eye damage).[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles with a face shield. All handling should be performed in a well-ventilated fume hood.[7]
-
Storage: The compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen) in a tightly sealed container.[3][4][8] Recommended storage is in a cool, dry place.[4]
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[7]
References
-
ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available at: [Link]
Sources
- 1. Buy 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 [smolecule.com]
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- 4. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE manufacturers and suppliers in india [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE | 202522-22-3 [chemicalbook.com]
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